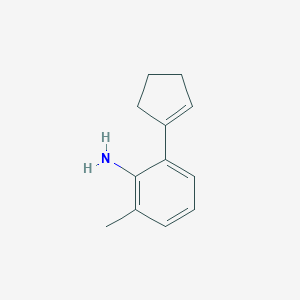
(2S,3R)-2-(4-Fluorophenyl)-3-methylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2-(4-fluorophenyl)-3-methylaziridine is a chiral aziridine compound characterized by the presence of a fluorophenyl group and a methyl group attached to the aziridine ring. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity properties. The fluorophenyl group adds further interest due to the electron-withdrawing effects of the fluorine atom, which can influence the compound’s chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(4-fluorophenyl)-3-methylaziridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate precursors, such as 4-fluorobenzaldehyde and a suitable amine.
Formation of Imines: The aldehyde reacts with the amine to form an imine intermediate.
Cyclization: The imine undergoes cyclization to form the aziridine ring. This step often requires a catalyst or specific reaction conditions to proceed efficiently.
Chiral Resolution: The resulting aziridine mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of (2R,3R)-2-(4-fluorophenyl)-3-methylaziridine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and other advanced technologies can be employed to enhance the efficiency and yield of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-2-(4-fluorophenyl)-3-methylaziridine undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids or transition metal complexes.
Major Products Formed
Oxidation: Oxaziridines and other oxidized derivatives.
Reduction: Amines and other ring-opened products.
Substitution: Functionalized fluorophenyl derivatives.
Applications De Recherche Scientifique
(2R,3R)-2-(4-fluorophenyl)-3-methylaziridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2R,3R)-2-(4-fluorophenyl)-3-methylaziridine involves its interaction with molecular targets such as enzymes and receptors. The strained aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The fluorophenyl group can influence the compound’s binding affinity and specificity through electronic and steric effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-2-phenyl-3-methylaziridine: Lacks the fluorine atom, resulting in different electronic properties.
(2R,3R)-2-(4-chlorophenyl)-3-methylaziridine: Contains a chlorine atom instead of fluorine, affecting reactivity and biological activity.
(2R,3R)-2-(4-bromophenyl)-3-methylaziridine: The bromine atom introduces different steric and electronic effects.
Uniqueness
(2R,3R)-2-(4-fluorophenyl)-3-methylaziridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interactions with biological targets. The combination of the aziridine ring and the fluorophenyl group makes it a versatile and valuable compound for various applications.
Propriétés
Numéro CAS |
502850-12-6 |
|---|---|
Formule moléculaire |
C9H10FN |
Poids moléculaire |
151.18 g/mol |
Nom IUPAC |
(2S,3R)-2-(4-fluorophenyl)-3-methylaziridine |
InChI |
InChI=1S/C9H10FN/c1-6-9(11-6)7-2-4-8(10)5-3-7/h2-6,9,11H,1H3/t6-,9-/m1/s1 |
Clé InChI |
TXVWBQDWMADLGR-HZGVNTEJSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](N1)C2=CC=C(C=C2)F |
SMILES canonique |
CC1C(N1)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate](/img/structure/B14238664.png)
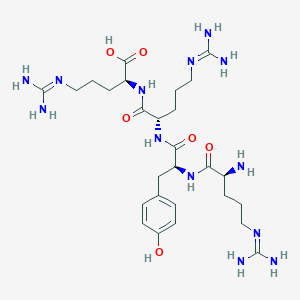
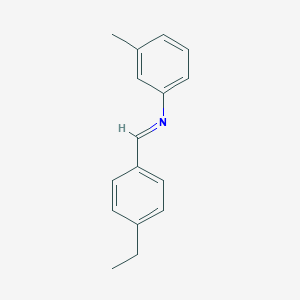
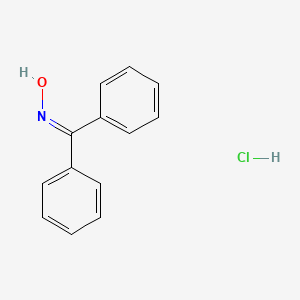
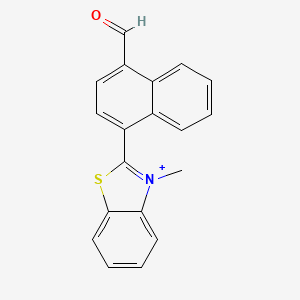

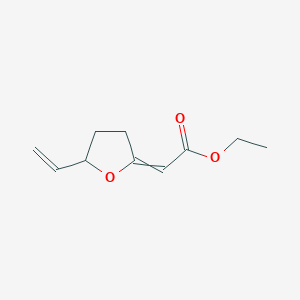
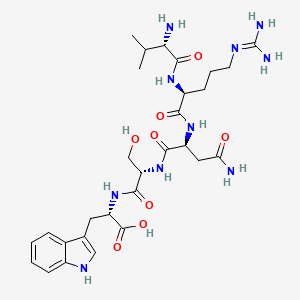
![Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-4-nitro-](/img/structure/B14238766.png)
![2,2,4-Trimethyl-4,5-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14238774.png)
![10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid](/img/structure/B14238775.png)
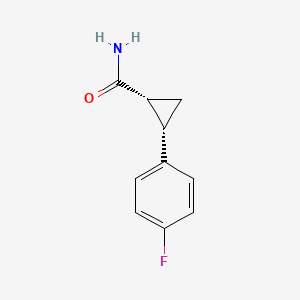
![1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine](/img/structure/B14238787.png)
